Tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate
Description
Tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the nitrogen atom, a ketone moiety at position 3, and a propyl substituent at position 4. Piperidine scaffolds are widely utilized in pharmaceutical and agrochemical research due to their conformational flexibility and ability to interact with biological targets. The propyl chain contributes to lipophilicity, influencing pharmacokinetic properties.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-6-10-7-8-14(9-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
ALIXNVZRFRJNQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCN(CC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes . These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()
- Molecular Formula: C₁₇H₂₅NO₄ (MW: 307.4 g/mol) vs. estimated C₁₃H₂₃NO₃ (MW: ~265.3 g/mol) for the target compound.
- Key Differences: Ring System: Pyrrolidine (5-membered) vs. piperidine (6-membered), affecting ring strain and conformational flexibility. In contrast, the target compound’s 3-oxo and 4-propyl groups prioritize lipophilicity and ketone-driven reactivity. Stability: Both compounds utilize the Boc group for stability, but the target compound’s ketone may increase susceptibility to nucleophilic attack compared to the hydroxymethyl group in the pyrrolidine analog .
tert-Butyl Alcohol ()
- Molecular Formula : C₄H₁₀O (MW: 74.12 g/mol).
- Relevance : As the precursor to the Boc group, tert-butyl alcohol’s reactivity informs handling considerations for the target compound.
- Reactivity : Tert-butyl alcohol decomposes violently with strong acids (e.g., HCl, H₂SO₄) to release flammable isobutylene gas, a risk that may extend to the Boc-protected piperidine derivative under acidic conditions .
- Safety : While tert-butyl alcohol is flammable and irritant (OSHA PEL: 100 ppm), the Boc group in the target compound likely reduces volatility, mitigating inhalation risks .
Research Implications
- Synthetic Utility : The Boc group in both piperidine and pyrrolidine derivatives facilitates nitrogen protection during multi-step syntheses. However, the target compound’s ketone offers a handle for further derivatization (e.g., Grignard reactions or reductions), unlike the hydroxymethyl group in the pyrrolidine analog .
- Biological Activity : The propyl group in the target compound may enhance membrane permeability compared to the polar 4-methoxyphenyl group in the pyrrolidine derivative, though this requires experimental validation.
Biological Activity
Tert-butyl 3-oxo-4-propylpiperidine-1-carboxylate (TBOPP) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of TBOPP, summarizing current research findings, potential applications, and relevant case studies.
Chemical Structure and Properties
TBOPP features a piperidine ring, characterized by the presence of a tert-butyl group and a propyl group at specific positions. Its molecular formula is with a molecular weight of approximately 241.33 g/mol. The structural attributes suggest that it may interact with various biological targets due to its unique functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.33 g/mol |
| Chemical Structure | Piperidine ring with tert-butyl and propyl groups |
Pharmacological Potential
Research into the pharmacological properties of TBOPP is still in its early stages. However, compounds with similar structures often exhibit diverse biological activities, including:
- CNS Activity : Compounds similar to TBOPP have been noted for their potential central nervous system (CNS) effects.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents.
- Analgesic Effects : There is preliminary evidence suggesting potential analgesic properties.
Interaction Studies
Understanding the interaction of TBOPP with biological systems is crucial for elucidating its pharmacological potential. Preliminary studies suggest that TBOPP may interact with neurotransmitter systems, which could account for its CNS activity. Further investigations are necessary to confirm these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study focused on synthesizing TBOPP through multi-step organic reactions demonstrated its potential as a precursor for further functionalization. The synthesis involved specific reaction conditions that optimized yield and purity.
- Comparative Analysis : A comparative analysis of TBOPP with structurally related compounds highlighted its unique reactivity profile. For instance, compounds like tert-butyl 4-oxo-piperidine-1-carboxylic acid exhibited different pharmacological properties due to variations in substituent positions.
- Potential Applications in Medicinal Chemistry : TBOPP's structural features make it an attractive candidate for developing new drugs targeting CNS disorders. Its ability to undergo further derivatization allows for the exploration of various pharmacophores that could enhance its biological activity.
Future Directions
Given the limited research currently available on TBOPP, several avenues for future research can be pursued:
- In Vivo Studies : Conducting in vivo studies to assess the pharmacokinetics and pharmacodynamics of TBOPP will provide deeper insights into its therapeutic potential.
- Mechanistic Studies : Investigating the mechanisms through which TBOPP exerts its biological effects will help clarify its role in various biochemical pathways.
- Structure-Activity Relationship (SAR) Studies : Exploring SAR will aid in optimizing the chemical structure of TBOPP to enhance its efficacy and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
